![molecular formula C11H9N5O2S2 B4655908 N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4655908.png)
N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide
Overview
Description
N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as MPTBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTBS is a heterocyclic compound that contains a pyrimidine ring and a benzothiadiazole ring, which are connected by a sulfonamide group. The compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood, but studies have shown that it can inhibit the activity of several enzymes that are involved in cell growth and proliferation. N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells, as well as the activity of topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide has a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase and topoisomerase activity, as well as the inhibition of cell growth and proliferation. Studies have also shown that N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide can induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide in laboratory experiments is its potential as a cancer therapy. However, there are also some limitations to its use. N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide is a relatively complex compound, which can make its synthesis and purification challenging. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in laboratory experiments.
Future Directions
There are several future directions for research on N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide. One area of research is the development of new cancer therapies based on N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide. Researchers are also investigating the potential use of N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide in other areas, such as the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, researchers are working to better understand the mechanism of action of N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide, which could lead to the development of more effective treatments.
Scientific Research Applications
N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research, where N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide has been shown to have anti-tumor activity. Studies have shown that N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S2/c1-7-5-6-12-11(13-7)16-20(17,18)9-4-2-3-8-10(9)15-19-14-8/h2-6H,1H3,(H,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDVTTNFCHETMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyrimidin-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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